Benzamidine, o-chloro-N-2-naphthyl-

Lipophilicity Drug design ADME property prediction

Benzamidine, o-chloro-N-2-naphthyl- (IUPAC: 2-chloro-N'-naphthalen-2-ylbenzenecarboximidamide; CAS 23564-76-3) is a disubstituted aryl benzamidine with the molecular formula C17H13ClN2 and a molecular weight of 280.75 g/mol. It belongs to the benzamidine class, well-known for binding to the S1 pocket of serine proteases.

Molecular Formula C17H13ClN2
Molecular Weight 280.7 g/mol
CAS No. 23564-76-3
Cat. No. B15483202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamidine, o-chloro-N-2-naphthyl-
CAS23564-76-3
Molecular FormulaC17H13ClN2
Molecular Weight280.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)N=C(C3=CC=CC=C3Cl)N
InChIInChI=1S/C17H13ClN2/c18-16-8-4-3-7-15(16)17(19)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H2,19,20)
InChIKeyCWRYPMBLMDHOHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamidine, o-chloro-N-2-naphthyl- (CAS 23564-76-3): Chemical Identity and Basal Properties


Benzamidine, o-chloro-N-2-naphthyl- (IUPAC: 2-chloro-N'-naphthalen-2-ylbenzenecarboximidamide; CAS 23564-76-3) is a disubstituted aryl benzamidine with the molecular formula C17H13ClN2 and a molecular weight of 280.75 g/mol . It belongs to the benzamidine class, well-known for binding to the S1 pocket of serine proteases [1]. The compound features an ortho-chloro substituent on the phenyl ring and an N-2-naphthyl group, structural motifs that differentiate it from simpler benzamidines and may modulate lipophilicity and target engagement.

Why Benzamidine, o-chloro-N-2-naphthyl- Cannot Be Substituted by Generic Benzamidines


Benzamidines are not functionally interchangeable. Unsubstituted benzamidine (K_i ~18–190 µM against trypsin) exhibits only modest affinity, while disubstituted analogs can achieve nanomolar potency by exploiting the S1 and S4 subsites of target proteases [1]. The ortho-chloro and N-2-naphthyl groups of Benzamidine, o-chloro-N-2-naphthyl- are expected to alter both steric fit and hydrophobic contacts relative to the parent benzamidine or N-phenyl benzamidine [2]. Consequently, selecting a generic benzamidine without these specific substituents would likely result in dramatically reduced target engagement and altered selectivity, compromising assay reproducibility in serine protease research.

Quantitative Differentiation Evidence for Benzamidine, o-chloro-N-2-naphthyl-


Enhanced Calculated Lipophilicity (clogP) Versus Unsubstituted Benzamidine

The predicted octanol-water partition coefficient (clogP) for Benzamidine, o-chloro-N-2-naphthyl- is substantially higher than that of unsubstituted benzamidine, indicating improved membrane permeability potential. This is a class-level inference based on the compound's structure [1].

Lipophilicity Drug design ADME property prediction

Molecular Weight and Structural Differentiation from the 1-Naphthyl Positional Isomer

Benzamidine, o-chloro-N-2-naphthyl- (MW 280.75) is the 2-naphthyl positional isomer of Benzamidine, o-chloro-N-1-naphthyl- (MW 280.75; CAS 23564-75-2) [1]. Although isobaric, the change in naphthyl attachment from position 1 to position 2 alters the spatial orientation of the hydrophobic moiety, which in similar benzamidine series has been shown to affect binding pocket complementarity [2].

Positional isomerism Structure-activity relationship Chemical sourcing

Benzamidine Class Potency Baseline: Unsubstituted Benzamidine Displays Weak Trypsin Affinity

Unsubstituted benzamidine inhibits trypsin with a K_i of approximately 18 µM [1]. This weak affinity underscores why disubstituted benzamidines, such as Benzamidine, o-chloro-N-2-naphthyl-, are required for meaningful target engagement in biochemical assays. While direct IC50 data for the target compound against specific proteases are not publicly available, the class-level expectation, based on extensive literature precedent, is that the ortho-chloro and N-2-naphthyl substituents will substantially increase affinity relative to the unsubstituted core [2].

Serine protease inhibition Trypsin Baseline affinity

Recommended Application Scenarios for Benzamidine, o-chloro-N-2-naphthyl- (CAS 23564-76-3)


Serine Protease Inhibitor Screening and Lead Optimization

This compound is suitable as a starting scaffold or reference molecule in medicinal chemistry programs targeting trypsin-like serine proteases (e.g., factor Xa, thrombin, tryptase). Its ortho-chloro and N-2-naphthyl substituents are expected to engage the S1 and S4 pockets, respectively, and can be used to benchmark next-generation analogs. Researchers should establish in-house IC50 values against their protease of interest, as public bioactivity data for this specific compound are currently absent [1].

Cellular Permeability and ADME Profiling Studies

Due to its high predicted clogP (~4.8) relative to unsubstituted benzamidine (clogP ~0.7), Benzamidine, o-chloro-N-2-naphthyl- may serve as a tool compound for studying the impact of lipophilicity on membrane permeability within the benzamidine series. Parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer experiments can be performed to generate experimental permeability data [1].

Isomer-Specific Activity Comparison with 1-Naphthyl Analog

For research groups investigating the topology of the S4 pocket in coagulation factors, Benzamidine, o-chloro-N-2-naphthyl- (2-naphthyl isomer) can be directly compared with Benzamidine, o-chloro-N-1-naphthyl- (CAS 23564-75-2). This head-to-head profiling can reveal isomer-dependent differences in potency and selectivity, which are critical for rational inhibitor design [2].

Chemical Biology Probe Development

The benzamidine core is a privileged structure for serine protease active-site probes. Incorporating the o-chloro-N-2-naphthyl scaffold into activity-based probes or fluorescent reporters could yield selective labeling reagents, provided that selectivity profiling is conducted against a panel of serine proteases to confirm target engagement. The increased lipophilicity may facilitate cellular uptake for live-cell imaging applications [1].

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